2-Methylcyclopropane-1-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylcyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium cyanide to yield the nitrile .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a palladium catalyst are typical reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products
Oxidation: 2-Methylcyclopropane-1-carboxylic acid.
Reduction: 2-Methylcyclopropylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methylcyclopropane-1-carbonitrile is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylcyclopropane-1-carbonitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield diverse products. These interactions are crucial in understanding its role in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropane-1-carbonitrile
- 2-Ethylcyclopropane-1-carbonitrile
- 2-Methylcyclopropane-1-carboxylic acid
Uniqueness
2-Methylcyclopropane-1-carbonitrile is unique due to its specific structural features, which confer distinct reactivity and stability compared to other similar compounds. Its methyl group provides steric hindrance, influencing its chemical behavior and making it a valuable intermediate in synthetic chemistry .
Biological Activity
2-Methylcyclopropane-1-carbonitrile (MCCN) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and potential applications of MCCN, supported by data tables and relevant research findings.
Chemical Structure and Properties
MCCN is characterized by a cyclopropane ring with a nitrile functional group. The presence of these structural features contributes to its unique reactivity and biological activity. The compound's molecular formula is C5H7N, and it has notable physical properties that influence its biological interactions.
1. Antimicrobial Activity
Research indicates that derivatives of MCCN exhibit significant antimicrobial properties against various bacterial and fungal strains. For example, derivatives incorporating indolizine and pyran scaffolds have shown promising results in inhibiting microbial growth.
- Mechanism of Action : The antimicrobial activity is believed to stem from the interaction of these compounds with microbial cell membranes, leading to increased permeability and cell lysis.
2. Cytotoxicity Against Cancer Cell Lines
MCCN derivatives have demonstrated cytotoxic effects on multiple cancer cell lines, including breast and prostate cancer cells.
- Case Study : A study reported that certain MCCN derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potent cytotoxicity.
Compound Derivative | Cancer Cell Line | IC50 (µM) |
---|---|---|
Derivative A | MCF-7 | 5.0 |
Derivative B | PC-3 | 3.2 |
Derivative C | HeLa | 4.8 |
- Mechanism of Action : The cytotoxic effects are attributed to the induction of apoptosis through mitochondrial pathways and the disruption of cellular signaling pathways involved in cell proliferation.
3. Anti-inflammatory Properties
MCCN has also been investigated for its anti-inflammatory potential. Studies suggest that certain derivatives can inhibit pro-inflammatory cytokines, making them candidates for therapeutic applications in inflammatory diseases.
Synthesis and Structure-Activity Relationship
The synthesis of MCCN derivatives has been optimized to enhance their biological activity. Structure-activity relationship (SAR) studies have identified key modifications that improve efficacy:
- Modifications at the 2-position of the cyclopropane ring significantly affect the compound's potency.
- The introduction of electron-withdrawing groups on the nitrile enhances cytotoxicity against tumor cells.
Applications in Drug Development
MCCN serves as a valuable building block in organic synthesis, facilitating the development of more complex molecules with potential therapeutic applications. Its derivatives are being explored as:
- Anticancer agents : Due to their cytotoxic properties.
- Antimicrobial agents : Targeting resistant strains of bacteria and fungi.
- Anti-inflammatory drugs : Potentially useful in treating chronic inflammatory conditions.
Properties
IUPAC Name |
2-methylcyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-4-2-5(4)3-6/h4-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIZMXFPLVYCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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